molecular formula C18H19FO3 B12609284 3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol CAS No. 651326-24-8

3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol

Katalognummer: B12609284
CAS-Nummer: 651326-24-8
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: MRMBOQLPOBPIGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol is a chemical compound with a complex structure that includes a benzyloxy group, an oxan ring, and a fluorophenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide . The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: The benzyloxy and fluorophenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted phenols and benzyl ethers.

Wissenschaftliche Forschungsanwendungen

3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorophenol groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The oxan ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol is unique due to the combination of its benzyloxy, oxan, and fluorophenol groups This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds

Eigenschaften

CAS-Nummer

651326-24-8

Molekularformel

C18H19FO3

Molekulargewicht

302.3 g/mol

IUPAC-Name

3-fluoro-5-(4-phenylmethoxyoxan-4-yl)phenol

InChI

InChI=1S/C18H19FO3/c19-16-10-15(11-17(20)12-16)18(6-8-21-9-7-18)22-13-14-4-2-1-3-5-14/h1-5,10-12,20H,6-9,13H2

InChI-Schlüssel

MRMBOQLPOBPIGF-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1(C2=CC(=CC(=C2)F)O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.